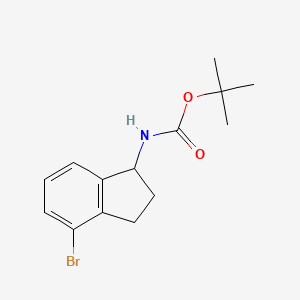

Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a 4-bromo-2,3-dihydro-1H-inden-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromo-2,3-dihydro-1H-indene, which can be obtained through bromination of 2,3-dihydro-1H-indene.

Carbamate Formation: The 4-bromo-2,3-dihydro-1H-indene is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the 4-bromo-2,3-dihydro-1H-inden-1-yl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.

Oxidized and Reduced Products: The compound can be converted into oxidized or reduced forms, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate can be used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmacological Studies: The compound may be investigated for its potential pharmacological properties, including its ability to interact with biological targets.

Industry:

Materials Science:

Mechanism of Action

The mechanism of action of Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate is not well-documented. as a carbamate, it may interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate: This compound is unique due to the presence of the 4-bromo-2,3-dihydro-1H-inden-1-yl group.

Tert-Butyl (4-Bromo-1H-Inden-1-Yl)Carbamate: A similar compound lacking the dihydro moiety.

Tert-Butyl (4-Chloro-2,3-Dihydro-1H-Inden-1-Yl)Carbamate: A related compound with a chlorine atom instead of bromine.

Uniqueness: The presence of the 4-bromo-2,3-dihydro-1H-inden-1-yl group in this compound imparts unique chemical properties, such as reactivity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate is a synthetic organic compound belonging to the carbamate class. Its unique structure, which includes a tert-butyl group and a 4-bromo-2,3-dihydro-1H-inden-1-yl moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound through various studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |

| Molecular Formula | C14H18BrNO2 |

| Molecular Weight | 312.20 g/mol |

| CAS Number | 2167214-26-6 |

The compound's structure contributes to its reactivity and potential interactions with biological systems. The bromine atom in the 4-position is particularly noteworthy due to its influence on the compound's electronic properties and biological activity.

The precise mechanism of action for this compound is not thoroughly documented. However, as a carbamate, it is hypothesized to interact with biological targets by forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may modulate various biological pathways, potentially leading to pharmacological effects.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant pharmacological properties. For instance, studies on related carbamates have shown their ability to act as inhibitors or modulators in various biological systems:

- CFTR Modulation : Some carbamates have been studied for their ability to enhance cystic fibrosis transmembrane conductance regulator (CFTR) activity. Such interactions could indicate a potential therapeutic application in treating cystic fibrosis .

- Antitumor Activity : Certain derivatives within the indene family have demonstrated antitumor properties in vitro, suggesting that this compound may also possess similar activities .

- Anti-inflammatory Effects : Compounds with similar structural motifs have been evaluated for anti-inflammatory effects in various models, indicating that this compound could be explored for similar applications .

Case Studies

A few noteworthy studies provide insights into the biological activity of related compounds:

- Study on CFTR Potentiators : In a systematic search for CFTR modulators using molecular docking and electrophysiology, several compounds were identified that interact similarly to known potentiators like ivacaftor. While this compound was not directly studied, its structural analogs were effective in enhancing CFTR function .

- Antitumor Screening : A series of indene derivatives were screened for cytotoxicity against various cancer cell lines. The findings suggested that modifications in the indene structure significantly influence biological activity, hinting at the potential efficacy of this compound in anticancer therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl (4-bromo-2,3-dihydro-1H-indene) | Lacks carbamate moiety | Limited data on biological activity |

| Tert-butyl (4-chloro-2,3-dihydro-1H-indene) | Chlorine instead of bromine | Known for moderate anti-inflammatory effects |

| Tert-butyl (5-bromo-indene) | Different position of bromine | Exhibits some antitumor properties |

This table highlights how variations in halogen substitution and functional groups can lead to differing biological activities.

Properties

IUPAC Name |

tert-butyl N-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-7-9-10(12)5-4-6-11(9)15/h4-6,12H,7-8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHIZLGGWIWOGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.